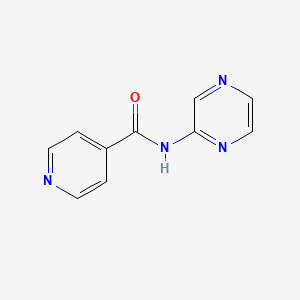
3,6-difluoro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Difluoro-9H-carbazole is a compound with the molecular formula C12H7F2N . It has a molecular weight of 203.19 g/mol . It is used as an efficient optical material and enhances the transport of light in the visible range. It is often used as a dopant in organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbazole core with fluorine atoms at the 3 and 6 positions . The InChI code for this compound is1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 362.5±22.0 C at 760 mmHg and a melting point of 198.9-200.8 C . The compound has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Aplicaciones Científicas De Investigación
Environmental Chemistry and Pollution Studies
- Halogenated Carbazoles in the Environment : Halogenated carbazoles, including derivatives of 3,6-difluoro-9H-carbazole, have been detected in environmental samples and are of concern due to their persistence and potential dioxin-like toxicological effects. Studies suggest that their presence in the environment could be linked to the production of halogenated indigo dyes, highlighting an anthropogenic source of these contaminants (Parette et al., 2015).
Materials Science and Light-Emitting Applications
- Carbazole-Based Molecules for OLEDs : Research focuses on carbazole-based molecules, especially those with a donor-acceptor structure, for their use in organic light-emitting diodes (OLEDs). These compounds are significant for their photophysical properties and performance in light-emitting applications, showcasing the versatility of carbazole derivatives in the development of advanced materials (Ledwon, 2019).
Organic Chemistry and Synthesis
- Synthesis of Carbazoles : The palladium-catalyzed cascade reactions for the annulative π-extension of indoles to carbazoles via C–H bond activation have been studied for their efficiency in synthesizing fused aromatic systems. This method facilitates the direct conversion of simple aromatic compounds into functionally diverse materials, indicating the significance of this compound derivatives in synthetic organic chemistry (Dinda et al., 2020).
Antioxidant Activities
- Antioxidant Activities of Carbazole Alkaloids : Carbazole derivatives, including multi-substituted ones, have been explored for their antioxidant activities. The synthesis and evaluation of these compounds have shown promising results, suggesting potential applications in designing novel antioxidants (Hieda, 2017).
Conductive Polymers and Electronics
- Polycarbazoles for Electronic Devices : The synthesis and application of polycarbazole and its derivatives have seen a renewed interest due to the demand for conductive polymers in various electronics applications, such as OLEDs and capacitors. This review highlights the recent developments in carbazole-based materials, underscoring their importance in the electronics industry (Bekkar et al., 2020).
Safety and Hazards
Direcciones Futuras
Carbazole derivatives, including 3,6-difluoro-9H-carbazole, have been studied for their potential in optoelectronic applications . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for integration into polymers and also possesses improved stability and triplet energy . Future research may focus on understanding the structure-property relationships and fostering innovative solutions for next-generation opto-electronic applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6-difluoro-9H-carbazole involves the synthesis of 3,6-difluoro-9H-carbazole-1-carboxylic acid followed by decarboxylation to yield the final product.", "Starting Materials": [ "2,7-difluoro-9H-carbazole", "Bromine", "Sodium hydroxide", "Sodium nitrite", "Copper(I) iodide", "Copper(II) sulfate", "Sodium carbonate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Bromination of 2,7-difluoro-9H-carbazole with bromine in the presence of sodium hydroxide to yield 3,6-difluoro-9H-carbazole-2,7-dibromide", "Conversion of 3,6-difluoro-9H-carbazole-2,7-dibromide to 3,6-difluoro-9H-carbazole-2,7-dinitroso compound by reaction with sodium nitrite and copper(I) iodide", "Reduction of 3,6-difluoro-9H-carbazole-2,7-dinitroso compound with sodium borohydride to yield 3,6-difluoro-9H-carbazole-2,7-diamine", "Acetylation of 3,6-difluoro-9H-carbazole-2,7-diamine with acetic anhydride in the presence of sodium acetate to yield 3,6-difluoro-9H-carbazole-2,7-diacetamide", "Hydrolysis of 3,6-difluoro-9H-carbazole-2,7-diacetamide with hydrochloric acid to yield 3,6-difluoro-9H-carbazole-2,7-dicarboxylic acid", "Decarboxylation of 3,6-difluoro-9H-carbazole-2,7-dicarboxylic acid with copper(II) sulfate and sodium carbonate in the presence of sodium bicarbonate to yield 3,6-difluoro-9H-carbazole" ] } | |
Número CAS |
1041143-98-9 |
Fórmula molecular |
C12H7F2N |
Peso molecular |
203.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



